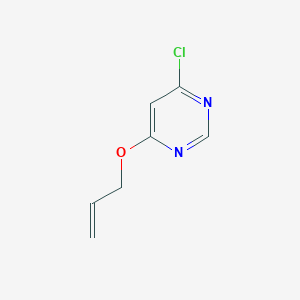![molecular formula C13H15NO4 B8677426 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B8677426.png)
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a morpholinylcarbonylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of benzaldehyde with morpholine and a suitable carbonylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde can undergo various chemical reactions, including:
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 3-[4-Morpholinylcarbonylmethoxy]benzoic acid.
Reduction: 3-[4-Morpholinylcarbonylmethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi, leading to oxidative stress and cell death . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Benzaldehyde: The parent compound, known for its characteristic almond-like odor and wide range of applications.
4-Morpholinylbenzaldehyde: A similar compound with a morpholine group directly attached to the benzaldehyde moiety.
3-Methoxybenzaldehyde: A compound with a methoxy group at the meta position relative to the aldehyde group.
Uniqueness: 3-[2-(4-Morpholinyl)-2-oxoethoxy]benzaldehyde is unique due to the presence of both a morpholinylcarbonyl and a methoxy group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15NO4 |
|---|---|
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
3-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
InChI |
InChI=1S/C13H15NO4/c15-9-11-2-1-3-12(8-11)18-10-13(16)14-4-6-17-7-5-14/h1-3,8-9H,4-7,10H2 |
Clé InChI |
YZAHUZSKFGCQJN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)COC2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8677343.png)
![Bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylic acid](/img/structure/B8677351.png)
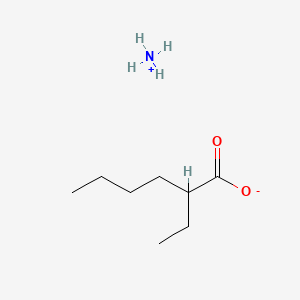

![Benzo[b]thiophene-2,3-dicarboxaldehyde](/img/structure/B8677370.png)
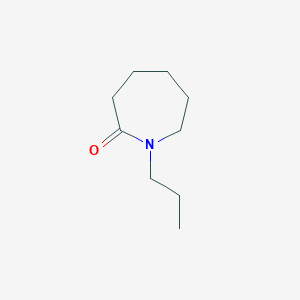

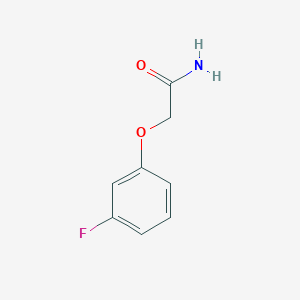
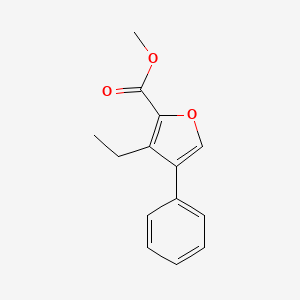


![1-[[(3-Methyl-2-thienyl)carbonyl]amino]cyclohexanecarboxylic acid methyl ester](/img/structure/B8677439.png)
